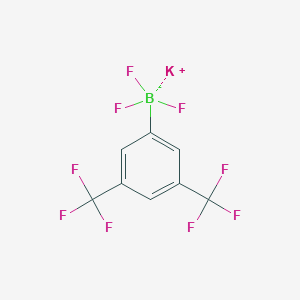

![molecular formula C9H4F6N4 B068006 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole CAS No. 175205-09-1](/img/structure/B68006.png)

5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole

Descripción general

Descripción

KG-548 es un compuesto químico conocido por su función como inhibidor del complejo de factores de transcripción de señalización de hipoxia. Específicamente, es un disruptor de ARNT/TACC3 y un inhibidor de HIF-1α. El compuesto interfiere con la formación del complejo ARNT/TACC3 al competir con TACC3 para unirse al dominio ARNT PAS-B.

Aplicaciones Científicas De Investigación

KG-548 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como una herramienta de investigación para estudiar la vía de señalización de hipoxia y el papel de las interacciones ARNT/TACC3.

Biología: Emplead en estudios celulares para investigar los efectos de la hipoxia y la interrupción de los complejos ARNT/TACC3.

Medicina: Posibles aplicaciones terapéuticas en investigación del cáncer, particularmente en el objetivo de los factores inducibles por hipoxia en las células tumorales.

Industria: Utilizado en el desarrollo de nuevos inhibidores químicos y agentes terapéuticos

Mecanismo De Acción

KG-548 ejerce sus efectos uniéndose selectivamente dentro del dominio ARNT PAS de la subunidad ARNT del activador de HIF. Esta unión compite con TACC3 por el dominio ARNT PAS-B, interrumpiendo así el complejo ARNT/TACC3. La interrupción de este complejo inhibe la vía de señalización de hipoxia, lo que lleva a una reducción de la producción de lactato y otros efectos posteriores .

Análisis Bioquímico

Biochemical Properties

KG-548 selectively binds within the ARNT PAS domain of the ARNT subunit of the HIF activator that recruits TACC3 (Transforming Acidic Coiled Coil Containing Protein 3) coactivator . It competes with TACC3 for binding to the ARNT PAS-B domain, thus acting as an ARNT/TACC3 disruptor .

Cellular Effects

The disruption of the ARNT/TACC3 interaction by 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole can have significant effects on various types of cells and cellular processes

Molecular Mechanism

At the molecular level, KG-548 exerts its effects by binding within the ARNT PAS domain of the ARNT subunit of the HIF activator . This binding competes with TACC3 for the same binding site, disrupting the interaction between ARNT and TACC3

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .

Métodos de producción industrial

La producción industrial de KG-548 implica la síntesis química a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento. El compuesto se produce normalmente en forma de polvo con una pureza de ≥97%, según lo determinado por cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones

KG-548 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: KG-548 se puede reducir para formar derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran KG-548 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción y el producto deseados .

Productos principales formados

Los productos principales formados a partir de las reacciones de KG-548 incluyen derivados oxidados y reducidos, así como compuestos sustituidos con diferentes grupos funcionales .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de KG-548

KG-548 es único en su unión selectiva a la superficie de la hoja β del dominio ARNT PAS-B, lo que lo convierte en un potente disruptor de ARNT/TACC3. Esta especificidad permite una inhibición dirigida de la vía de señalización de hipoxia, lo que hace que KG-548 sea una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N4/c10-8(11,12)5-1-4(7-16-18-19-17-7)2-6(3-5)9(13,14)15/h1-3H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJFZIQEWZVVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347331 | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-09-1 | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3,5-Di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)

![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)